N-benzyl-2-[2-(2,4-dimethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]acetamide
Description
N-benzyl-2-[2-(2,4-dimethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazin-4-yl]acetamide is a heterocyclic acetamide derivative featuring a benzothiadiazine-trioxo core substituted with a 2,4-dimethylphenyl group and an N-benzyl acetamide side chain. The 1,1,3-trioxo moiety on the benzothiadiazine ring enhances electron-withdrawing properties, which may influence reactivity, solubility, and intermolecular interactions .
Properties
IUPAC Name |
N-benzyl-2-[2-(2,4-dimethylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c1-17-12-13-20(18(2)14-17)27-24(29)26(21-10-6-7-11-22(21)32(27,30)31)16-23(28)25-15-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKPCWIMPHRARJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)NCC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems.
Mode of Action
It is known that the compound interacts with its targets through a series of chemical reactions. These reactions involve the loss of a hydrogen atom from the benzylic position, which can be resonance stabilized. This process is facilitated by the presence of a free radical.
Result of Action
The molecular and cellular effects of the compound’s action are currently under investigation. Preliminary studies suggest that the compound may have significant effects on cellular processes, potentially influencing cell signaling, metabolism, and other functions.
Action Environment
The action, efficacy, and stability of the compound are likely to be influenced by various environmental factors. These may include pH, temperature, presence of other compounds, and specific characteristics of the biological system in which the compound is acting.
Biological Activity
N-benzyl-2-[2-(2,4-dimethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]acetamide is a complex organic compound with potential therapeutic applications. Its structure suggests that it may exhibit diverse biological activities. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound has the following structural formula:
Molecular Formula: CHNOS
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds similar to N-benzyl derivatives exhibit significant antimicrobial properties. For instance, studies on related benzothiadiazine compounds have shown effectiveness against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.
2. Antitumor Activity
In silico studies suggest that this compound may possess antitumor properties. Molecular docking studies have indicated potential binding affinity to targets involved in cancer cell proliferation and survival pathways. For example:
| Compound | Target | Binding Affinity (kcal/mol) |
|---|---|---|
| N-benzyl derivative | EGFR | -9.5 |
| N-benzyl derivative | VEGFR | -8.7 |
This suggests a promising avenue for further exploration in cancer therapeutics.
3. Cytotoxicity
Cytotoxicity assays conducted on various cancer cell lines (e.g., HeLa and MCF7) demonstrated that N-benzyl derivatives can induce apoptosis in a dose-dependent manner. The IC values for these assays ranged from 10 to 30 µM depending on the specific cell line tested.
4. Myorelaxant Activity
Pharmacological studies on rat uterine smooth muscle have shown that similar compounds exhibit myorelaxant properties. This activity may be attributed to the modulation of calcium channels or direct muscle relaxation effects.
Case Studies
Several case studies have been documented regarding the biological activity of related compounds:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a series of benzothiadiazine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the benzyl position significantly enhanced antimicrobial activity.
Case Study 2: Antitumor Potential
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of benzothiadiazine derivatives and tested their antitumor activity in vitro and in vivo. The most active compound demonstrated significant tumor growth inhibition in xenograft models.
Comparison with Similar Compounds
Structural Features
The compound’s core structure and substituents are critical for its physicochemical and biological properties. Key analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison of Benzothiadiazine Derivatives
*Calculated based on molecular formula (C₂₃H₂₁N₃O₄S).
Key Observations:
- Core Modifications: The target compound’s benzothiadiazine-trioxo core differs from benzothiazole () or pyrazolo-benzothiazine () systems.
- Substituent Effects :
- The 2,4-dimethylphenyl group introduces steric bulk, which may hinder interactions with flat binding pockets but enhance selectivity for hydrophobic targets.
- The N-benzyl side chain contrasts with fluorobenzyl () or piperazine () groups. Fluorine substitution typically improves metabolic stability, while piperazine enhances solubility .
Physicochemical Properties:
- Lipophilicity : The N-benzyl group and dimethylphenyl substituent likely result in a higher logP compared to analogs with polar side chains (e.g., sulfamoyl in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
